Pipes

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Fluid Flow Studies:

- Understanding fluid dynamics: Pipes are fundamental tools for studying fluid flow behavior. Researchers use them to investigate factors like pressure drops, flow rates, and turbulence in various liquids and gases .

- Modeling real-world systems: Pipe networks are used to create physical or computational models of real-world systems like blood flow in the human body, water distribution systems in cities, or oil pipelines in the industry .

- Developing new technologies: Research involving microfluidics, which deals with fluids at the micrometer scale, often utilizes micro-sized pipes for precise control and manipulation of fluids in microfluidic devices .

Transporting Materials:

- Chemical reactions and analysis: Pipes are used in many laboratory setups to safely transport liquids and gases for conducting chemical reactions, transferring samples for analysis, or removing waste products .

- Maintaining sterile environments: Research involving sterile environments often utilizes closed piping systems to transfer materials like culture media or buffer solutions, minimizing the risk of contamination .

- Large-scale experiments: In various fields, such as biotechnology or environmental research, pipes are used to transport bulk materials within experimental setups, such as in bioreactors or water treatment systems.

Supporting Structures:

- Building laboratory equipment: Pipes, especially those made of lightweight and corrosion-resistant materials like aluminum, are used to construct frameworks for test tube holders, reaction vessels, or other laboratory equipment .

- Building research infrastructure: In some research facilities, larger diameter pipes can be used to create support structures for various equipment like telescopes, antennas, or other instruments requiring stability and precise alignment.

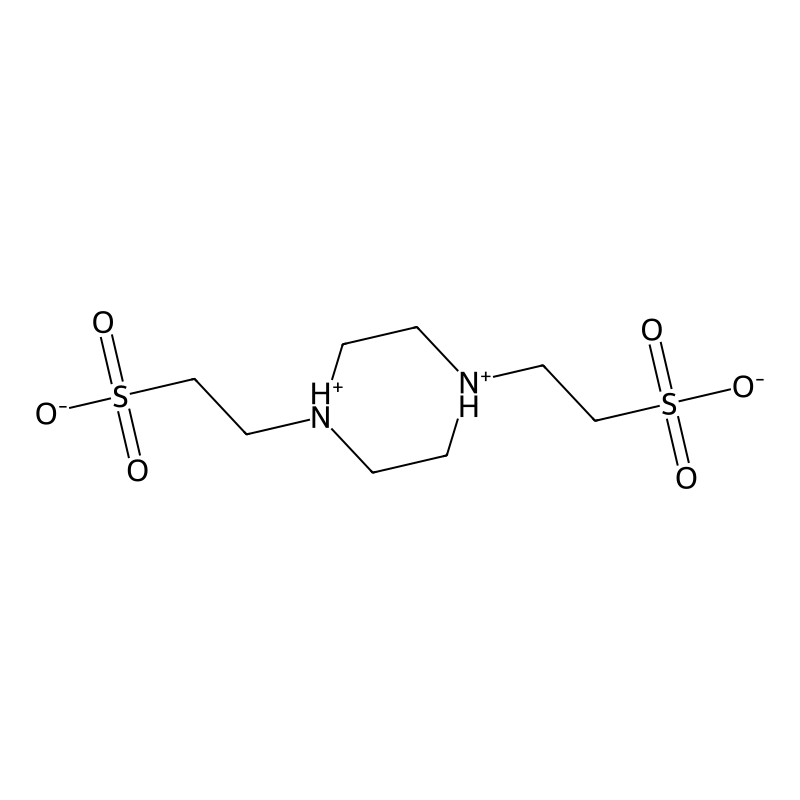

PIPES, or piperazine-N,N'-bis(2-ethanesulfonic acid), is a zwitterionic buffering agent widely utilized in biochemical applications. It was developed by Good et al. in the 1960s as part of the ethanesulfonic acid buffer series. With a molecular formula of C8H18N2O6S2 and a molecular weight of 302.37 g/mol, PIPES is characterized by its ability to maintain a stable pH in biological systems, particularly within the range of 6.1 to 7.5, making it suitable for various laboratory settings .

PIPES is notable for its low capacity to bind divalent metal ions, which allows it to be used in conditions where metal ion interference could skew results. It is typically presented as a white crystalline powder and is highly soluble in water, which enhances its utility in preparing buffer solutions for cell culture and protein studies .

The safety and hazards associated with pipes depend on the material, application, and size. Here are some general considerations:

- Pressure: Pipes can fail under high pressure, potentially leading to leaks or explosions.

- Corrosion: Metallic pipes can corrode over time, reducing their integrity and posing a risk of leaks [].

- Toxicity: Certain pipe materials, like lead pipes, can leach toxic substances into the fluids they carry [].

PIPES has been extensively studied for its biological activity and is frequently employed in cell culture media and protein crystallization. Its buffering capacity minimizes lipid loss during histological processes involving glutaraldehyde fixation, which is crucial for preserving cellular structures for microscopy . Additionally, PIPES has been shown to optimize fungal zoospore fixation techniques, enhancing visualization under fluorescence microscopy .

The synthesis of PIPES involves the reaction of piperazine with ethanesulfonic acid under controlled conditions. The process typically includes:

- Dissolution: Piperazine is dissolved in water.

- Addition of Ethanesulfonic Acid: Ethanesulfonic acid is gradually added to the piperazine solution.

- pH Adjustment: The mixture's pH is adjusted using a base to achieve the desired buffering capacity.

- Purification: The product can be purified through crystallization or other methods to ensure high purity levels (greater than 99%) .

PIPES is utilized across various fields due to its unique properties:

- Cell Culture Media: Maintains physiological pH during cell growth.

- Protein Crystallization: Provides a stable environment conducive to crystallization.

- Gel Electrophoresis: Serves as a running buffer that prevents protein degradation.

- Isoelectric Focusing: Acts as an eluent that facilitates the separation of proteins based on their isoelectric points .

Studies have demonstrated that PIPES has minimal interactions with divalent metal ions, making it an ideal choice for experiments where metal ion binding could interfere with results. This characteristic allows researchers to use PIPES without concerns over complex formation that could affect biochemical assays .

PIPES belongs to a family of buffering agents known as Good's buffers, which include several other compounds that share similar properties but differ in specific characteristics such as pKa values and solubility profiles. Below are some comparable compounds:

| Compound Name | Molecular Formula | pKa Range | Unique Features |

|---|---|---|---|

| HEPES | C8H17N2O4S | 7.5-8.0 | Higher buffering capacity at physiological pH |

| MES | C6H13N2O4S | 6.1-7.3 | Less soluble than PIPES |

| MOPS | C7H15N2O4S | 7.0-7.5 | Useful for biological applications at higher pH |

| Tris | C4H11NO3 | 7.0-9.0 | Commonly used but less stable at high temperatures |

PIPES stands out due to its specific buffering range and minimal interaction with metal ions, making it particularly suitable for sensitive biological applications .

Buffering Dynamics in Near-Physiological Environments

PIPES operates as a zwitterionic buffer, maintaining stable pH conditions in biological systems. Its primary pKa of 6.76 at 25°C aligns closely with physiological pH ranges (6.1–7.5), making it ideal for cell culture, enzyme assays, and protein purification [1] [2]. The zwitterionic nature of PIPES arises from its two sulfonic acid groups and piperazine ring, which enable it to resist ionic strength fluctuations while minimizing interference with biological processes [3].

Titration studies reveal that PIPES transitions through three phases during neutralization:

- First phase (pH <5.1): ±PIPES± converts to −PIPES± upon addition of potassium hydroxide (KOH).

- Second phase (pH 5.1–10.2): −PIPES− dominates, acting as a divalent ion with minimal osmolality changes (1 mOsm per 1 mM KOH) [3].

- Third phase (pH >10.2): Further deprotonation occurs, though this range is rarely utilized in biological applications.

The buffer’s ionic strength ($$I$$) in physiological conditions is calculated as:

$$

I = \frac{1}{2} \left( [-\text{PIPES}^-] \times 2^2 + [-\text{PIPES}^{\pm}] \times 1^2 \right)

$$

This stability ensures reliable pH maintenance during sensitive procedures like isoelectric focusing and electron microscopy [1] [2].

Membrane Impermeability Properties

PIPES exhibits limited membrane permeability due to its molecular weight (302.36 g/mol) and polar sulfonic acid groups. Unlike small nonpolar molecules (e.g., ethanol), which traverse lipid bilayers easily, PIPES cannot penetrate intact cell membranes [4]. This impermeability is advantageous in experiments requiring extracellular pH control without intracellular interference.

Table 1: Membrane Permeability Factors of PIPES

| Property | PIPES | Small Nonpolar Molecules (e.g., O₂) |

|---|---|---|

| Molecular Weight | 302.36 g/mol | 32 g/mol |

| Charge at pH 7 | Zwitterionic | Neutral |

| Permeability Coefficient | Negligible | High |

| Primary Use | Extracellular buffering | Intracellular diffusion |

This property is critical in cell culture systems, where PIPES maintains extracellular pH without altering intracellular conditions [1] [4].

Metal Ion Interaction Profiles

PIPES distinguishes itself from traditional buffers (e.g., Tris, HEPES) by lacking chelating activity toward metal ions. Its sulfonic acid groups do not form stable complexes with divalent cations (e.g., Mg²⁺, Ca²⁺), making it suitable for metal-dependent enzymatic assays and protein crystallography [2] [3].

Table 2: Metal Ion Compatibility of Common Buffers

| Buffer | Mg²⁺ Compatibility | Ca²⁺ Compatibility | Fe³⁺ Compatibility |

|---|---|---|---|

| PIPES | High | High | High |

| Tris | Low | Low | Low |

| HEPES | Moderate | Moderate | Low |

For example, PIPES is used in tubulin purification via cellulose phosphate chromatography and crystallography of transketolase from Escherichia coli, where metal ion integrity is paramount [2].

Biochemical Inertness in Experimental Systems

PIPES demonstrates minimal reactivity in biochemical systems, except in redox environments where it may form free radicals [2]. Its inertness ensures compatibility with:

- Protein assays: No interference with Bradford or Lowry methods.

- Electrophoresis: Stable conductivity in agarose and polyacrylamide gels.

- Chromatography: No binding to ion-exchange resins.

However, PIPES is unsuitable for studies involving reactive oxygen species or peroxidase activity due to its radical-forming potential [2].

Table 3: Applications and Limitations of PIPES

| Application | Advantage | Limitation |

|---|---|---|

| Cell culture | pH stability, no metal chelation | Not for redox studies |

| Protein crystallization | Non-interfering with crystal formation | Requires NaOH for solubility |

| Enzyme kinetics | Consistent ionic strength | Avoid with peroxidase enzymes |

Piperazine-N,N′-bis(2-ethanesulfonic acid) serves as a critical buffering agent in cell culture systems, functioning primarily through its capacity to maintain optimal hydrogen ion concentration within the physiological range necessary for cellular survival and proliferation. The compound demonstrates its viability-maintaining properties through multiple mechanisms that directly support fundamental cellular processes.

The buffering capacity of Piperazine-N,N′-bis(2-ethanesulfonic acid) operates within a narrow but physiologically relevant pH range of 6.1 to 7.5, with its pKa value of 6.76 at 25°C positioning it optimally for cellular applications [1]. This positioning enables the buffer to maintain stable pH conditions that are essential for enzymatic activities, membrane integrity, and metabolic processes that collectively determine cell viability. Research has demonstrated that cells maintained in Piperazine-N,N′-bis(2-ethanesulfonic acid)-buffered media exhibit comparable viability to those cultured in traditional bicarbonate systems, while offering enhanced stability under atmospheric conditions [2].

The mechanism by which Piperazine-N,N′-bis(2-ethanesulfonic acid) maintains cellular viability involves its minimal interaction with essential divalent cations such as calcium and magnesium. Unlike phosphate-based buffers that can precipitate these crucial ions, Piperazine-N,N′-bis(2-ethanesulfonic acid) exhibits negligible capacity to bind divalent ions, thereby preserving the availability of these cofactors for cellular processes [1] [3]. This characteristic proves particularly important in maintaining membrane stability and supporting enzymatic reactions that require these metal cofactors.

Studies examining the temporal aspects of cell viability under Piperazine-N,N′-bis(2-ethanesulfonic acid) buffering reveal that cells demonstrate sustained viability over extended culture periods. Research on various cell lines has shown that viability metrics remain stable for periods exceeding 72 hours when cultured in appropriately formulated Piperazine-N,N′-bis(2-ethanesulfonic acid)-containing media [4]. The buffer system supports cellular recovery mechanisms, as evidenced by observations of cells recovering from initial stress conditions and achieving viability levels comparable to or exceeding control conditions within 24 to 72 hours of culture initiation [4].

The cytoprotective properties of Piperazine-N,N′-bis(2-ethanesulfonic acid) extend beyond simple pH maintenance to include preservation of cellular ultrastructure. Electron microscopic studies have demonstrated that tissues fixed in Piperazine-N,N′-bis(2-ethanesulfonic acid)-buffered solutions exhibit superior preservation of cellular organelles and membrane structures compared to alternative buffering systems [5]. This preservation quality suggests that the buffer maintains the integrity of cellular components that are essential for viability assessment and long-term cell health.

Application Across Diverse Cell Types

Piperazine-N,N′-bis(2-ethanesulfonic acid) demonstrates remarkable versatility in supporting the growth and maintenance of diverse cell types across multiple biological systems. Its application spectrum encompasses mammalian cell lines, primary cell cultures, yeast systems, and bacterial cultures, each benefiting from the unique buffering properties that this compound provides.

In mammalian cell culture applications, Piperazine-N,N′-bis(2-ethanesulfonic acid) has proven effective across a broad range of established cell lines including HeLa cells, Chinese Hamster Ovary cells, MCF-7 breast cancer cells, and U2OS osteosarcoma cells [6] [7]. These cell types demonstrate sustained growth and viability when cultured in media supplemented with concentrations ranging from 10 to 50 millimolar of the buffer. The compatibility of Piperazine-N,N′-bis(2-ethanesulfonic acid) with mammalian systems stems from its low membrane permeability and minimal interference with cellular metabolic processes [8].

Primary cell cultures represent a particularly sensitive application where Piperazine-N,N′-bis(2-ethanesulfonic acid) has demonstrated significant value. Primary fibroblasts, T-cells, and other freshly isolated cell populations exhibit enhanced survival and proliferation when maintained in Piperazine-N,N′-bis(2-ethanesulfonic acid)-buffered systems [9] [10]. The non-toxic nature of the buffer toward sensitive primary cells makes it an advantageous choice for applications requiring the preservation of native cellular characteristics and functions. Research has shown that primary intestinal fibroblasts maintained their viability and morphological characteristics when exposed to Piperazine-N,N′-bis(2-ethanesulfonic acid)-buffered conditions for extended periods [9].

Yeast culture systems, particularly Saccharomyces cerevisiae, benefit from Piperazine-N,N′-bis(2-ethanesulfonic acid) buffering in specialized applications requiring pH stability during fermentation processes [11] [12]. While traditional yeast media rely on different buffering systems, Piperazine-N,N′-bis(2-ethanesulfonic acid) finds application in protein production systems and research applications where precise pH control is essential. The buffer supports yeast growth while minimizing interference with protein secretion and folding processes that are critical in biotechnological applications.

Bacterial culture applications of Piperazine-N,N′-bis(2-ethanesulfonic acid) focus primarily on specialized research applications rather than routine cultivation. The buffer supports bacterial growth in systems requiring stable pH conditions for protein expression, enzyme production, and metabolic studies. Its compatibility with bacterial systems while maintaining low metal ion binding makes it valuable for studies involving metal-sensitive bacterial processes [13].

The versatility of Piperazine-N,N′-bis(2-ethanesulfonic acid) across cell types stems from its fundamental chemical properties that align with cellular requirements across diverse biological systems. The buffer maintains effectiveness across the temperature ranges typically employed in cell culture (25°C to 37°C) and demonstrates stability in the presence of common culture media components [3] [14]. This broad compatibility makes it a reliable choice for multi-species studies and applications requiring consistent buffering across different experimental systems.

Impact on Cellular Metabolism and Signaling

The influence of Piperazine-N,N′-bis(2-ethanesulfonic acid) on cellular metabolism and signaling pathways represents a complex interaction between buffer chemistry and fundamental cellular processes. Unlike simple pH maintenance, the buffer system affects multiple levels of cellular function through both direct and indirect mechanisms that modulate metabolic flux and signal transduction.

Metabolic impact studies have revealed that Piperazine-N,N′-bis(2-ethanesulfonic acid) influences glycolytic enzyme activity and energy metabolism pathways. Research examining cellular metabolite profiles in buffered systems demonstrates that cells maintained in Piperazine-N,N′-bis(2-ethanesulfonic acid) exhibit altered patterns of ATP production and consumption compared to alternative buffering systems [15]. The buffer appears to support enhanced metabolic efficiency by maintaining optimal pH conditions for key glycolytic enzymes, particularly those sensitive to small pH fluctuations such as phosphofructokinase and pyruvate kinase [16].

The phosphoinositide signaling system shows particular sensitivity to Piperazine-N,N′-bis(2-ethanesulfonic acid) buffering conditions. Studies have demonstrated that phosphatidylinositol bisphosphate metabolism and downstream signaling cascades operate more efficiently under stable pH conditions provided by the buffer [17] [18]. This enhancement of phosphoinositide signaling affects multiple cellular processes including membrane dynamics, protein trafficking, and cytoskeletal organization. The preservation of phosphoinositide pools under Piperazine-N,N′-bis(2-ethanesulfonic acid) buffering contributes to maintained cellular responsiveness to external stimuli and growth factors.

Signal transduction pathways involving protein kinase cascades demonstrate enhanced stability and responsiveness in Piperazine-N,N′-bis(2-ethanesulfonic acid)-buffered systems. The protein kinase C signaling pathway, which depends on both calcium availability and phospholipid metabolism, shows improved function when these cofactors remain available due to the low metal-binding characteristics of the buffer [19]. Similarly, the phosphatidylinositol 3-kinase/Akt pathway, crucial for cell survival and proliferation, maintains optimal activity levels under stable pH conditions provided by Piperazine-N,N′-bis(2-ethanesulfonic acid) [16].

Cellular stress response mechanisms exhibit modified patterns under Piperazine-N,N′-bis(2-ethanesulfonic acid) buffering. Gene expression studies have shown altered expression levels of stress-responsive genes including those involved in oxidative stress response and inflammatory signaling [20]. Specifically, inducible nitric oxide synthase expression shows time-dependent modulation in cells exposed to Piperazine-N,N′-bis(2-ethanesulfonic acid)-containing media, suggesting that the buffer influences cellular stress perception and response mechanisms.

The impact on calcium signaling represents another critical aspect of Piperazine-N,N′-bis(2-ethanesulfonic acid) effects on cellular function. Since the buffer does not chelate calcium ions, intracellular calcium homeostasis remains unperturbed, allowing normal calcium-dependent signaling processes to proceed [21]. This preservation of calcium signaling enables proper function of calcium-dependent enzymes, neurotransmitter release mechanisms, and muscle contraction processes in relevant cell types.

Optimization Strategies for Cell Culture Media

The optimization of Piperazine-N,N′-bis(2-ethanesulfonic acid) in cell culture media requires systematic consideration of multiple parameters that collectively determine buffering efficiency and cellular compatibility. Successful implementation depends on careful balance of concentration, pH targeting, and integration with other media components to achieve optimal cellular performance.

Concentration optimization represents the primary consideration in Piperazine-N,N′-bis(2-ethanesulfonic acid) media formulation. Research has established that concentrations between 10 and 50 millimolar provide optimal buffering capacity without inducing cellular toxicity [22]. Lower concentrations may provide insufficient buffering capacity under high metabolic load conditions, while concentrations exceeding 50 millimolar can induce osmotic stress and cellular dysfunction. The optimal concentration varies with cell type, with primary cells typically requiring lower concentrations (10-25 millimolar) compared to established cell lines that tolerate higher concentrations (25-50 millimolar) [20].

pH targeting strategies must account for the specific requirements of the cell type and experimental objectives. While the physiological pH range of 7.2 to 7.4 represents the target for most mammalian cell applications, optimization studies have shown that slight adjustments within the buffering range can enhance specific cellular functions [21]. For applications involving protein production or enzyme activity studies, pH optimization within the 6.8 to 7.2 range can significantly improve experimental outcomes.

Sterilization considerations play a crucial role in media optimization protocols. Filter sterilization through 0.22-micrometer filters represents the preferred method for Piperazine-N,N′-bis(2-ethanesulfonic acid) solutions, as heat sterilization can cause degradation and reduced buffering capacity [3] [14]. The stability of filter-sterilized solutions allows for preparation of stock solutions that maintain activity for extended periods when stored at appropriate temperatures.

Integration with other media components requires careful consideration of potential interactions and synergistic effects. The low metal-binding characteristics of Piperazine-N,N′-bis(2-ethanesulfonic acid) make it compatible with standard media formulations containing calcium and magnesium salts [1] [8]. However, optimization studies have shown that the presence of high phosphate concentrations can affect buffering efficiency, necessitating adjustment of phosphate levels in media containing significant amounts of Piperazine-N,N′-bis(2-ethanesulfonic acid).

Storage and stability optimization protocols have established that Piperazine-N,N′-bis(2-ethanesulfonic acid)-containing media maintain optimal properties when stored at 2 to 8 degrees Celsius for periods not exceeding 30 days [3]. Extended storage periods result in gradual degradation of buffering capacity and potential development of inhibitory compounds. Regular monitoring of pH and buffer capacity ensures maintained media quality throughout the storage period.

Temperature optimization studies have demonstrated that Piperazine-N,N′-bis(2-ethanesulfonic acid) buffering capacity shows minimal temperature dependence within the range typically used for cell culture applications [1]. This stability allows for consistent buffering performance during routine cell culture manipulations that may involve brief temperature fluctuations. However, long-term storage at elevated temperatures can compromise buffer stability and should be avoided.

XLogP3

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 69 of 72 companies (only ~ 4.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website